molecular formula C19H14ClN5O B2526886 N-(4-chlorophenyl)-3-[4-(1H-imidazol-1-yl)phenyl]-1H-pyrazole-1-carboxamide CAS No. 321385-60-8

N-(4-chlorophenyl)-3-[4-(1H-imidazol-1-yl)phenyl]-1H-pyrazole-1-carboxamide

Cat. No.: B2526886
CAS No.: 321385-60-8
M. Wt: 363.81
InChI Key: PILUHDGHTRZWRX-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-[4-(1H-imidazol-1-yl)phenyl]-1H-pyrazole-1-carboxamide is a complex organic compound that features a pyrazole ring substituted with a chlorophenyl group and an imidazolylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-[4-(1H-imidazol-1-yl)phenyl]-1H-pyrazole-1-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzoyl chloride with 4-(1H-imidazol-1-yl)aniline to form an intermediate, which is then cyclized with hydrazine hydrate to yield the final pyrazole derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts, such as palladium or copper, can also enhance the reaction rates and selectivity. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3-[4-(1H-imidazol-1-yl)phenyl]-1H-pyrazole-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .

Major Products Formed

Scientific Research Applications

N-(4-chlorophenyl)-3-[4-(1H-imidazol-1-yl)phenyl]-1H-pyrazole-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-[4-(1H-imidazol-1-yl)phenyl]-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and imidazole-containing molecules, such as:

  • 4-(1H-imidazol-1-yl)phenyl)methanone
  • 1-phenyl-1H-pyrazole-4-yl derivatives

Uniqueness

N-(4-chlorophenyl)-3-[4-(1H-imidazol-1-yl)phenyl]-1H-pyrazole-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group and an imidazolylphenyl group makes it a versatile compound for various applications .

Properties

IUPAC Name

N-(4-chlorophenyl)-3-(4-imidazol-1-ylphenyl)pyrazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5O/c20-15-3-5-16(6-4-15)22-19(26)25-11-9-18(23-25)14-1-7-17(8-2-14)24-12-10-21-13-24/h1-13H,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PILUHDGHTRZWRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2)C(=O)NC3=CC=C(C=C3)Cl)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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